Plantaricin NC8 -

Plantaricin NC8

Catalog Number: EVT-244798
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Plantaricin NC8 is classified under bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria. Specifically, it falls into the category of class IIb bacteriocins characterized by their two-peptide structure. The source organism, Lactobacillus plantarum NC8, is a lactic acid bacterium commonly found in fermented foods and the gastrointestinal tract of humans and animals. This bacterium has been recognized for its probiotic properties and potential health benefits .

Synthesis Analysis

The synthesis of Plantaricin NC8 involves several steps:

  1. Induction: The production of PLNC8 occurs when Lactobacillus plantarum NC8 is co-cultured with specific inducing strains such as Lactococcus lactis or Pediococcus pentosaceus. This interaction triggers the transcription of genes associated with bacteriocin production.
  2. Genetic Characterization: The genes encoding PLNC8α and PLNC8β, named plNC8A and plNC8B, respectively, were identified through genomic analysis. These genes are part of a larger operon that includes regulatory elements necessary for bacteriocin expression .
  3. Purification: The purification process employs chromatographic techniques such as reverse-phase chromatography to separate the two peptides based on their hydrophobic properties. Mass spectrometry confirms the molecular weights of PLNC8α (3,587 Da) and PLNC8β (4,000 Da) .
Molecular Structure Analysis

Plantaricin NC8 consists of two peptides:

  • PLNC8α: Composed of 28 amino acids.
  • PLNC8β: Composed of 34 amino acids.

The molecular structure is critical for its function, as both peptides must be present in equimolar concentrations to achieve optimal antimicrobial activity. The structural analysis reveals that these peptides do not share significant sequence similarity with other known bacteriocins, indicating a unique mode of action .

Chemical Reactions Analysis

The primary chemical reactions involving Plantaricin NC8 include:

  • Antimicrobial Activity: PLNC8α and PLNC8β exhibit potent antimicrobial effects against various pathogens through disruption of bacterial cell membranes.
  • Synergistic Action: The two peptides must interact complementarily to enhance their antimicrobial efficacy, which has been demonstrated through minimum inhibitory concentration (MIC) assays .
Mechanism of Action

The mechanism by which Plantaricin NC8 exerts its antimicrobial effects involves:

  1. Membrane Disruption: Both peptides target bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  2. Inhibition of Cell Signaling: Studies have shown that PLNC8 can interfere with cell signaling pathways in target bacteria, further contributing to its antimicrobial properties .

Data from experiments indicate that the combined action of PLNC8α and PLNC8β is essential for effective inhibition of bacterial growth.

Physical and Chemical Properties Analysis

Plantaricin NC8 exhibits several notable physical and chemical properties:

  • Stability: It remains effective at a wide range of temperatures and pH levels, making it suitable for various applications in food preservation.
  • Solubility: Being cationic and hydrophobic in nature, it shows good solubility in aqueous solutions under acidic conditions typical in many food matrices .
  • Molecular Weight: The distinct molecular weights of the two peptide components are crucial for their functional roles.
Applications

Plantaricin NC8 has several scientific applications:

  • Food Preservation: Due to its antimicrobial properties, it can be used as a natural preservative in food products to inhibit spoilage organisms.
  • Probiotics Development: Its production by Lactobacillus plantarum highlights its potential use in probiotic formulations aimed at enhancing gut health.
  • Therapeutic Uses: Research is ongoing into its potential as an alternative treatment for infections caused by antibiotic-resistant bacteria .
Molecular Biology and Biosynthesis of PLNC8

Genetic Determinants and Operon Architecture of plnNC8 Loci

Plantaricin NC8 (PLNC8) is a two-peptide bacteriocin (Class IIb) encoded by a complex genetic locus in Lactobacillus plantarum NC8. The plnNC8 cluster spans 8.1 kb of DNA downstream of the PLNC8 structural operon and exhibits high homology to the plantaricin C11 system, yet with distinct regulatory features [1] [2]. The core structural genes plnNC8α (29 aa) and plnNC8β (34 aa) are co-transcribed in a single operon essential for bactericidal activity. Adjacent operons encode:

  • Immunity proteins (plnI, plnM, plnP): Self-protection mechanisms
  • Transport machinery: An ABC transporter complex (plnG, plnH)
  • Regulatory components: A three-gene system (plnB, plnD, plnIF) [1] [6]

Notably, the plnNC8 locus in strain PUK6 includes additional plantaricin genes (plnA, plnEF) within a mosaic architecture, enabling simultaneous production of multiple bacteriocins [2]. Genetic mapping confirms that while some strains harbor these genes on plasmids (e.g., pLL441-1), others integrate them chromosomally, influencing production stability [6].

Table 1: Genetic Organization of the PLNC8 Biosynthetic Cluster

GeneFunctionOperon Group
plnNC8α/βStructural peptides (mature bacteriocin)Bacteriocin operon
plnIImmunity proteinImmunity operon
plnGABC transporter ATP-binding domainTransport operon
plnHAccessory transport proteinTransport operon
plnBHistidine kinase (sensor)Regulatory operon
plnDResponse regulatorRegulatory operon
plnIFInduction factor (autoinducer peptide)Regulatory operon

Regulation of PLNC8 Expression via Quorum-Sensing Mechanisms

PLNC8 production is governed by a density-dependent autoinduction system. The key mediator is PLNC8IF, a novel induction factor (autoinducer peptide) encoded by plnIF. Upon reaching a threshold concentration, PLNC8IF binds to the membrane-bound histidine kinase PlnB, triggering phosphorylation of the response regulator PlnD. Activated PlnD then upregulates transcription of the bacteriocin and regulatory operons [1] [4].

This quorum-sensing mechanism is activated by coculture with specific Gram-positive bacteria (e.g., Lactococcus lactis) or via exogenous PLNC8IF supplementation. Reverse transcription-PCR studies confirm that cocultivation induces transcription of plnNC8α/β within 30 minutes, demonstrating rapid environmental sensing [1]. The system ensures bacteriocin production only when competitors are present, conserving cellular energy [4] [6].

Table 2: Components of the PLNC8 Quorum-Sensing System

ComponentGeneRole in RegulationHomology
Induction factorplnIFAutoinducer peptide; signals cell densityNovel; distinct from PlnA in C11
Histidine kinaseplnBMembrane sensor; phosphorylates PlnDNovel variant
Response regulatorplnDTranscriptional activator of bacteriocin genesIdentical to PlnD in C11 strain

Heterologous Expression Systems for PLNC8 Production

PLNC8 has been successfully expressed in heterologous hosts to overcome yield limitations in native strains:

  • Lactococcus lactis MG1363: This host produces functional PLNC8IF-containing supernatants that induce bacteriocin production in native L. plantarum NC8. The system leverages L. lactis's efficient secretion machinery but requires co-expression of the pln regulatory genes to achieve bioactive PLNC8 [1] [6].
  • Escherichia coli: Expression in E. coli faces challenges due to codon bias and absence of dedicated bacteriocin transporters. Optimized approaches include:
  • Fusion with maltose-binding protein (MBP) for solubility
  • Use of T7/lac promoters and E. coli Rosetta™ strains for rare tRNA supply
  • Co-expression of the plnGH transporter for secretion [6]

Yields remain lower in E. coli than in L. lactis, with <5 mg/L of purified PLNC8αβ reported versus ~15 mg/L in L. lactis [6].

Table 3: Heterologous Expression Systems for PLNC8

Host SystemAdvantagesLimitationsKey Modifications Required
Lactococcus lactisNative Gram-positive secretion machinery; high yieldLimited promoter options; requires regulatory genesCloning of entire plnNC8 cluster
Escherichia coliRapid growth; well-characterized geneticsCodon bias; lack of dedicated transportersFusion tags; tRNA supplementation; transporter co-expression

Post-Translational Modifications and Secretion Pathways

In L. plantarum, PLNC8 undergoes minimal post-translational modifications:

  • Leader peptide cleavage: The 30-aa double-glycine (GG) leader peptide is removed by the dedicated protease PlnP during secretion. This cleavage activates the bacteriocin [4] [5].
  • Disulfide bond formation: PLNC8β contains a conserved cysteine residue potentially forming an intramolecular disulfide bridge, though this modification is non-essential for activity [3].

Secretion occurs via a dedicated ABC transporter complex:

  • The immature bacteriocin binds to the membrane-bound PlnG ATPase
  • PlnH acts as an accessory protein facilitating translocation
  • ATP hydrolysis drives export across the membrane [4] [5]

Notably, PLNC8 lacks lanthionine rings or other complex modifications seen in Class I bacteriocins, contributing to its heat stability (retains activity after 121°C/15 min) and pH tolerance (active at pH 2.0–10.0) [3] [6].

Table 4: PLNC8 Secretion and Maturation Machinery

Processing StepKey ComponentsFunction
Leader peptide cleavagePlnP proteaseRemoves GG-leader to activate bacteriocin
Membrane translocationPlnG (ATPase); PlnH (accessory)Forms ABC transporter complex for export
Disulfide bond formationCellular oxidoreductasesStabilizes PLNC8β structure (non-essential)

Properties

Product Name

Plantaricin NC8

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